Technical Synthesis Guide: 3-(1-Aminopropan-2-yl)-1-methylindolin-2-one
Technical Synthesis Guide: 3-(1-Aminopropan-2-yl)-1-methylindolin-2-one
Executive Summary
This technical guide details the synthesis pathway for 3-(1-aminopropan-2-yl)-1-methylindolin-2-one , a functionalized oxindole scaffold relevant to CNS-active agents and kinase inhibitor research. The molecule features a 1-methyloxindole core with a
The guide prioritizes a convergent C3-alkylation strategy over linear tryptamine oxidation sequences. This approach minimizes step count, avoids expensive noble metal oxidants, and allows for stereochemical control if chiral starting materials are employed.
Retrosynthetic Analysis
The structural complexity of the target lies in the C3 quaternary carbon (if disubstituted) or tertiary center (as in this case) and the preservation of the oxindole amide carbonyl during amine generation.
Strategic Disconnections
-
Primary Disconnection (C3-Sidechain): The most logical disconnection is at the C3–C
bond. This suggests an alkylation of the enolate of 1-methylindolin-2-one with a suitable electrophile. -
Functional Group Interconversion (FGI): The primary amine (
) is best masked as a nitrile ( ) during the alkylation phase to prevent side reactions. -
Core Synthesis: The 1-methylindolin-2-one core is derived from N-methylaniline via the Stollé synthesis or commercially sourced.
Pathway Logic
The target side chain is a 1-aminopropan-2-yl group: -(CH(CH3)CH2NH2).
-
Precursor: -(CH(CH3)CN).
-
Reagent: 2-Halopropionitrile (e.g., 2-bromopropionitrile).
-
Mechanism: Nucleophilic substitution (
) of the oxindole enolate onto the secondary halide.
Figure 1: Retrosynthetic breakdown showing the nitrile-alkylation strategy.
Primary Synthesis Pathway: Direct C3-Alkylation
This protocol is preferred for its atom economy and scalability. It avoids the harsh oxidative conditions required to convert tryptamines to oxindoles.
Step 1: Synthesis of 1-Methylindolin-2-one
If not commercially available, the core is synthesized via the intramolecular Friedel-Crafts alkylation of N-methyl-2-chloroacetanilide.
Reagents: N-methylaniline, Chloroacetyl chloride, AlCl3. Key Insight: N-methylation must occur before cyclization or on the oxindole itself. Methylating the oxindole (using MeI/K2CO3) is often cleaner than starting with N-methylaniline if the latter is impure.
Step 2: C3-Alkylation with 2-Bromopropionitrile
This is the critical bond-forming step. The acidity of the C3 protons in oxindole (
Protocol:
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Deprotonation: Dissolve 1-methylindolin-2-one (1.0 eq) in anhydrous THF. Cool to 0°C. Slowly add Sodium Hydride (NaH) (60% dispersion, 1.1 eq). Evolution of
gas is observed. Stir for 30 mins to ensure complete enolate formation.-
Technical Note: Lithium Hexamethyldisilazide (LiHMDS) can be used if milder conditions are required to prevent over-alkylation, though the steric bulk of the secondary halide usually limits dialkylation.
-
-
Alkylation: Add 2-bromopropionitrile (1.2 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4-12 hours. Monitor via TLC (EtOAc/Hexane).[1]
-
Workup: Quench with saturated
. Extract with EtOAc.[2] The product, 2-(1-methyl-2-oxoindolin-3-yl)propanenitrile , is purified via column chromatography.[3]
Mechanism: The oxindole enolate attacks the
Step 3: Chemoselective Nitrile Reduction
The challenge here is reducing the nitrile (
Recommended Method: Cobalt(II) Chloride / Sodium Borohydride This method is highly chemoselective for nitriles over amides.
Protocol:
-
Dissolution: Dissolve the nitrile intermediate (1.0 eq) in Methanol.
-
Catalyst: Add Cobalt(II) Chloride hexahydrate (
) (2.0 eq). The solution turns deep purple. -
Reduction: Cool to 0°C. Add Sodium Borohydride (
) (10.0 eq) portion-wise.-
Caution: Vigorous hydrogen evolution. The mixture will turn black (formation of Cobalt boride active species).
-
-
Completion: Stir at RT for 2 hours.
-
Workup: Quench with 3N HCl (to destroy boride complexes) then basify with
to pH > 10. Extract with DCM. -
Salt Formation: The free base is an oil. Convert to the Hydrochloride (HCl) or Fumarate salt for stability and crystallization.
Alternative (Catalytic Hydrogenation): Raney Nickel,
Alternative Pathway: Oxidative Rearrangement (The "Tryptamine" Route)
This route is useful if the corresponding tryptamine is already available or if the researcher wishes to access the oxindole from an indole library.
Concept: Oxidation of 1-methyl-
-
Precursor: 1,
-Dimethyltryptamine (Synthesized via Indole + Propylene Oxide Alcohol Amine). -
Oxidation: Treat with N-Chlorosuccinimide (NCS) (1.1 eq) in
-BuOH/Tryptamine solution. -
Hydrolysis: Add aqueous Phosphoric acid. The 3-chloroindolenine hydrolyzes to the oxindole.
-
Reference: This follows the classic Witkop-Winterfeldt oxidation logic or modern variants described by the Stoltz group [1].
-
Drawback: This route often produces lower yields due to over-oxidation or polymerization of the electron-rich indole during the initial steps.
Experimental Data Summary
| Parameter | Direct Alkylation Route | Tryptamine Oxidation Route |
| Step Count | 2 (from Oxindole) | 3-4 (from Indole) |
| Overall Yield | 60-75% | 30-45% |
| Key Reagents | NaH, 2-Bromopropionitrile, CoCl2/NaBH4 | NCS, t-BuOH, Propylene Oxide |
| Safety Profile | Moderate (NaH handling) | High (Chlorinating agents) |
| Scalability | High (Kg scale feasible) | Low (Chromatography often needed) |
Process Visualization
Figure 2: Step-by-step workflow for the high-yield alkylation pathway.
Critical Quality Attributes & Troubleshooting
Stereochemistry
The C3 position in the product is a chiral center (due to the side chain attachment), and the side chain itself has a chiral center at the
-
Result: The synthesis described produces a mixture of diastereomers (two racemic pairs).
-
Resolution: If a specific isomer is required, Chiral HPLC (Chiralpak AD-H column) is the standard resolution method for 3-substituted oxindoles. Alternatively, use enantiopure 2-bromopropionitrile, though racemization via the enolate is likely.
Impurity Profile
-
Dialkylation: If NaH is in large excess or temperature is uncontrolled, a second propionitrile group may add to C3 (forming a quaternary gem-disubstituted product). Prevention: Use 1.05 eq of base and slow addition of electrophile.
-
Over-reduction: Reduction of the amide carbonyl to the amine (indoline). Prevention: Avoid
in refluxing ether; stick to or hydrogenation.
References
-
Stoltz, B. M., et al. (2016). "Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives." California Institute of Technology. Available at: [Link]
-
PubChem Compound Summary. (2025). "3-amino-1-methyl-1,3-dihydro-2H-indol-2-one."[5] National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." Molecules. Available at: [Link]
-
Chemical Synthesis Database. (2025). "1-methyl-1,3-dihydro-2H-indol-2-one Properties and Synthesis." Available at: [Link]
Sources
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]
